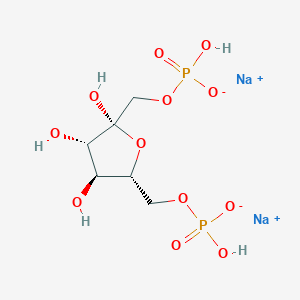
2,4,6-Trimethylanisole
Descripción general
Descripción
2,4,6-Trimethylanisole is a chemical compound with the molecular formula C10H14O and a molecular weight of 150.22 . It is also known by other names such as 2-Methoxy-1,3,5-trimethylbenzene, Methyl 2,4,6-trimethylphenyl ether, and 2-Methoxymesitylene .
Molecular Structure Analysis
The IUPAC name for 2,4,6-Trimethylanisole is 2-methoxy-1,3,5-trimethylbenzene . The InChI code for this compound is 1S/C10H14O/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6H,1-4H3 .Physical And Chemical Properties Analysis
2,4,6-Trimethylanisole is a liquid at ambient temperature . It has a density of 0.953 . The flash point of this compound is between 36-44/0.5mm .Aplicaciones Científicas De Investigación
Medicine
2,4,6-Trimethylanisole: has potential applications in medicine, particularly in the synthesis of pharmaceutical compounds. Its derivatives may be used as intermediates in the production of drugs that target specific diseases or conditions .
Material Science
In material science, 2,4,6-Trimethylanisole can be utilized in the synthesis of new materials, such as polymers or coatings, which require specific molecular structures for desired properties like durability or resistance to environmental factors .
Environmental Science
This compound may play a role in environmental science research, particularly in the study of organic pollutants. Its chemical behavior in various environmental conditions can provide insights into the degradation processes of similar compounds .
Analytical Chemistry
2,4,6-Trimethylanisole: is used in analytical chemistry as a standard or reference compound. Its well-defined properties aid in the calibration of instruments and the validation of analytical methods .
Pharmaceuticals
In the pharmaceutical industry, 2,4,6-Trimethylanisole could be involved in the development of new therapeutic agents. Its structure may be modified to enhance the efficacy or reduce the side effects of certain medications .
Agricultural Science
The compound’s role in agricultural science could be in the development of new pesticides or herbicides. Its molecular structure could be the basis for compounds that are more effective and environmentally friendly .
Industrial Applications
Industrially, 2,4,6-Trimethylanisole may be used in the manufacture of fragrances or flavorings due to its aromatic properties. It could also serve as a precursor in the synthesis of various industrial chemicals .
Safety and Hazards
Mecanismo De Acción
Chemical Properties
2,4,6-Trimethylanisole is a liquid at room temperature with a density of 0.953 . Its molecular weight is 150.22 .Safety Information
It has been classified with the signal word “Warning” and has hazard statements H302+H312+H332;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause eye irritation and respiratory irritation .Propiedades
IUPAC Name |
2-methoxy-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVKEOMPDSKFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193266 | |
| Record name | Benzene, 2-methoxy-1,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4028-66-4 | |
| Record name | Benzene, 2-methoxy-1,3,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004028664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2-methoxy-1,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2,4,6-Trimethylanisole affect its reactivity in electrophilic aromatic substitution reactions?
A1: The three methyl groups in 2,4,6-Trimethylanisole exert significant steric hindrance, making electrophilic attack at the ortho and para positions highly unfavorable. Research by de la Mare and co-workers demonstrated this by investigating the chlorination of 2,4,6-Trichloro-3,5-dimethyl-1-R-benzenes, where R represents either a methyl or a methoxy group. These compounds, structurally similar to 2,4,6-Trimethylanisole, were found to be remarkably unreactive toward electrophilic chlorination. This lack of reactivity highlights the substantial steric hindrance imposed by the three methyl groups.
Q2: How does the methoxy group in 2,4,6-Trimethylanisole influence its rotational characteristics?
A2: Density Functional Theory (DFT) calculations performed on 2,4,6-Trimethylanisole revealed valuable insights into the rotational characteristics of the methoxy group. The study by Bagno et al. indicated that steric interactions between the methoxy methyl hydrogens and the ortho hydrogens on the aromatic ring create an energy barrier to the internal rotation of the methoxy group. This finding underscores the importance of steric factors in dictating the conformational preferences of 2,4,6-Trimethylanisole.
Q3: Can 2,4,6-Trimethylanisole participate in non-covalent interactions, and if so, what is the evidence?
A3: Yes, 2,4,6-Trimethylanisole can engage in non-covalent interactions, particularly π-π stacking interactions. This conclusion stems from the analysis of 13C NMR spin-lattice relaxation times and nuclear Overhauser effects measured for 2,4,6-Trimethylanisole in dilute cyclohexane solution . The observed relaxation data suggest the presence of intermolecular interactions, with π-π stacking being a significant contributor. This finding highlights the potential for 2,4,6-Trimethylanisole to interact with other aromatic molecules through non-covalent forces.
Q4: Has 2,4,6-Trimethylanisole been investigated in the context of adsorption processes, and if so, what were the key findings?
A4: Yes, 2,4,6-Trimethylanisole has been studied as part of multicomponent adsorption investigations. Leung et al. included 2,4,6-Trimethylanisole in a six-component mixture to explore adsorption behavior in zeolite Y. The research involved developing a force field for the compound to compute pure-component adsorption isotherms using Monte Carlo simulations. These isotherms were then incorporated into the Ideal Adsorbed Solution Theory (IAST) to predict multicomponent adsorption equilibria. This approach proved valuable for understanding the competitive adsorption behavior of 2,4,6-Trimethylanisole within a complex mixture.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,3'-[(2-Chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide]](/img/structure/B1581847.png)
![2'-anilino-6'-[ethyl(3-methylbutyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1581849.png)







